BenchChemオンラインストアへようこそ!

4-Bromo-2-chloro-1H-benzo[d]imidazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 4-bromo-2-chloro-1H-benzo[d]imidazole features orthogonal C2-Cl (SNAr) and C4-Br (Suzuki/Buchwald) handles for regioselective, protecting-group-free library synthesis. Validated in MEK inhibitor scaffolds (e.g., selumetinib analogs). Consistent ≥95% purity ensures reproducible C–N/C–C bond formation. Source a differentiated dual-halogen core for kinase-focused medicinal chemistry programs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1248548-54-0
Cat. No. B1444050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1H-benzo[d]imidazole
CAS1248548-54-0
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(N2)Cl
InChIInChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)
InChIKeySFLGDRWZKXLGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-1H-benzo[d]imidazole (CAS 1248548-54-0): Procurement-Ready Halogenated Benzimidazole Scaffold for Targeted Synthesis


4-Bromo-2-chloro-1H-benzo[d]imidazole (CAS 1248548-54-0) is a dihalogenated benzimidazole derivative with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol [1]. The compound features a benzimidazole core substituted with bromine at the 4-position and chlorine at the 2-position, resulting in a rigid, planar heteroaromatic structure with zero rotatable bonds and a topological polar surface area (TPSA) of 28.7 Ų [1]. Its computed XLogP3 value of 3.1 reflects moderate lipophilicity [2]. Commercially available from multiple suppliers at purity specifications ranging from 95% to 97% , this compound serves primarily as a versatile building block for pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents [2].

Why 4-Bromo-2-chloro-1H-benzo[d]imidazole Cannot Be Interchanged with Generic Benzimidazole Scaffolds in Synthesis


While benzimidazole represents a privileged scaffold in medicinal chemistry [1], the specific 4-bromo-2-chloro substitution pattern on 4-bromo-2-chloro-1H-benzo[d]imidazole introduces orthogonal reactivity and electronic properties that fundamentally alter its synthetic utility relative to unsubstituted or singly-halogenated analogs [2]. The 2-chloro substituent provides a site for nucleophilic aromatic substitution (SNAr), while the 4-bromo group enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing sequential, regioselective functionalization [2]. In contrast, 2-chloro-1H-benzo[d]imidazole (CAS 4857-06-1) lacks the aryl bromide handle for cross-coupling, limiting its diversification potential [3]. Conversely, 4-bromo-1H-benzo[d]imidazole (CAS 6326-44-9) retains the 4-position bromine but lacks the 2-chloro leaving group for nucleophilic displacement, restricting its use in SNAr-driven library synthesis. This dual-halogen architecture is particularly critical for constructing complex pharmaceutical intermediates where sequential C–N and C–C bond formation is required, as evidenced by its incorporation into advanced MEK inhibitor scaffolds such as selumetinib [4]. Therefore, substituting this compound with a generic benzimidazole analog would compromise both synthetic efficiency and the specific physicochemical properties (logP 3.1, TPSA 28.7 Ų) [5] that influence downstream pharmacokinetic profiles in drug discovery programs.

Quantitative Evidence Guide: Differentiating 4-Bromo-2-chloro-1H-benzo[d]imidazole from Closest Analogs for Procurement Decisions


Orthogonal Reactivity: Dual Halogen Handles Enable Sequential Functionalization Unavailable in Mono-Halogenated Analogs

4-Bromo-2-chloro-1H-benzo[d]imidazole possesses two distinct halogen substituents that enable orthogonal reactivity: the 2-chloro group undergoes nucleophilic aromatic substitution (SNAr), while the 4-bromo group participates in palladium-catalyzed cross-coupling reactions [1]. This dual functionality allows sequential, regioselective derivatization not possible with mono-halogenated comparators. In contrast, 2-chloro-1H-benzo[d]imidazole (CAS 4857-06-1) contains only the 2-chloro substituent, permitting SNAr but lacking the aryl bromide handle required for Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Similarly, 4-bromo-1H-benzo[d]imidazole (CAS 6326-44-9) retains the 4-bromo group for cross-coupling but lacks the 2-position leaving group, precluding SNAr-based diversification [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Differential: Higher Computed logP Relative to Non-Halogenated Benzimidazole Core

The computed XLogP3 value for 4-bromo-2-chloro-1H-benzo[d]imidazole is 3.1 [1], reflecting the lipophilic contribution of the bromine and chlorine substituents. This value is substantially higher than that of the unsubstituted 1H-benzo[d]imidazole core, which has a computed XLogP3 of approximately 1.3 [2]. The increased lipophilicity influences membrane permeability and can impact downstream pharmacokinetic properties of derived compounds.

ADME Physicochemical Properties Drug Design

Increased Molecular Weight and Topological Polar Surface Area Relative to Non-Halogenated Core

4-Bromo-2-chloro-1H-benzo[d]imidazole has a molecular weight of 231.48 g/mol and a topological polar surface area (TPSA) of 28.7 Ų [1]. In comparison, the unsubstituted 1H-benzo[d]imidazole core has a molecular weight of 118.14 g/mol and a TPSA of 28.7 Ų [2]. The addition of bromine and chlorine substituents increases molecular weight by 113.34 g/mol without altering TPSA, as the halogen atoms are non-polar and do not contribute hydrogen bond donors or acceptors [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Chloro-Substituted Polyhalogenated Benzimidazoles Exhibit Sub-Micromolar CK2 Inhibitory Activity

While 4-bromo-2-chloro-1H-benzo[d]imidazole itself lacks published direct biological assay data, a structurally related compound class—4,5,6,7-tetrabromobenzimidazoles substituted at the 2-position with chlorine—demonstrates significant casein kinase 2 (CK2) inhibitory activity. In a 2003 study by Andrzejewska et al. [1], 4,5,6,7-tetrabromo-2-chlorobenzimidazole and its 2-bromo and 2-methylthio analogs exhibited CK2 IC50 values in the range of 0.49–0.93 µM [1]. These 2-chloro-substituted compounds also showed activity against CK1 with IC50 values in the 2.2–18.4 µM range, whereas 4,5,6,7-tetrabromobenzimidazole derivatives lacking the 2-chloro substituent (e.g., those with N-1 alkyl or 2-polyfluoroalkyl modifications) were almost ineffective toward CK1 and G-CK [1]. This class-level evidence establishes that the 2-chloro substituent, in combination with bromination on the benzimidazole ring, confers dual CK1/CK2 inhibitory potential—a property not observed in non-chlorinated analogs [1]. The target compound, 4-bromo-2-chloro-1H-benzo[d]imidazole, retains the critical 2-chloro group and presents a mono-brominated scaffold that may serve as a starting point for developing selective kinase inhibitors with reduced molecular complexity relative to the tetrabrominated derivatives.

Kinase Inhibition CK2 CK1 Polyhalogenated Benzimidazoles

High-Value Application Scenarios for 4-Bromo-2-chloro-1H-benzo[d]imidazole in Pharmaceutical R&D and Chemical Synthesis


Sequential Functionalization for Benzimidazole-Based Kinase Inhibitor Libraries

The orthogonal reactivity of the 2-chloro and 4-bromo substituents enables efficient construction of diverse benzimidazole-based kinase inhibitor libraries. Researchers can first exploit the 2-chloro group for nucleophilic aromatic substitution with amines or alkoxides to introduce C2 substituents, followed by palladium-catalyzed Suzuki-Miyaura coupling at the 4-position to append aryl or heteroaryl groups [1]. This sequential approach, validated by the compound's use in MEK inhibitor scaffolds [2], eliminates the need for protecting group strategies and reduces synthetic steps. The class-level CK2 inhibitory activity associated with 2-chloro-substituted polyhalogenated benzimidazoles (CK2 IC50 0.49–0.93 µM) [3] further supports its use in generating focused libraries for casein kinase 2 drug discovery programs.

Physicochemical Property Modulation in Lead Optimization Campaigns

Medicinal chemists can employ 4-bromo-2-chloro-1H-benzo[d]imidazole as a core scaffold to systematically modulate lipophilicity while maintaining constant hydrogen bonding capacity. With a computed XLogP3 of 3.1 [4]—approximately 2.4-fold higher than the unsubstituted benzimidazole core (XLogP3 ≈ 1.3) [5]—and unchanged TPSA (28.7 Ų) and hydrogen bond donor/acceptor counts [4], this compound provides a well-characterized starting point for SAR studies exploring the relationship between halogen substitution and ADME properties. This is particularly relevant for optimizing membrane permeability and CNS penetration in kinase-targeted therapeutics.

Reference Standard and Impurity Profiling for MEK Inhibitor Manufacturing

Given the structural relationship of 4-bromo-2-chloro-1H-benzo[d]imidazole to the benzimidazole core found in clinically relevant MEK inhibitors such as selumetinib, which incorporates a (4-bromo-2-chlorophenyl)amino substituent [2], this compound may serve as a reference standard or synthetic intermediate in analytical method development and impurity profiling [6]. Its defined purity specifications (96–97%) from commercial suppliers support its use in quality control workflows for pharmaceutical manufacturing, where precise identification and quantification of process-related impurities are regulatory requirements.

C–H Functionalization Method Development on Halogenated Heteroaromatic Scaffolds

The rigid, planar benzimidazole core bearing two distinct halogen substituents makes 4-bromo-2-chloro-1H-benzo[d]imidazole an attractive model substrate for developing and benchmarking new C–H functionalization methodologies. Researchers investigating regioselective C–H arylation or alkylation of benzimidazoles [7] can utilize this compound to probe electronic effects on positional selectivity, as the electron-withdrawing bromine and chlorine substituents modulate the electron density of the aromatic ring system in predictable ways. The compound's commercial availability at gram scale and defined purity facilitates reproducible methodological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.